molecular formula C11H9N5OS B2390890 N-(6-methylbenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1467019-01-7

N-(6-methylbenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2390890
CAS No.: 1467019-01-7
M. Wt: 259.29
InChI Key: UTZNLADCGBARIU-UHFFFAOYSA-N
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Description

N-(6-methylbenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-5-carboxamide is a compound that belongs to the class of heterocyclic organic compounds

Mechanism of Action

Target of Action

The primary targets of N-(6-methylbenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-5-carboxamide are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .

Mode of Action

The compound interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound has been shown to have a high inhibitory effect on COX-1, with IC50 values of 11.34 µM .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the formation of prostaglandins from arachidonic acid . This results in a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response .

Pharmacokinetics

Thiazole derivatives are generally known for their good absorption and distribution profiles

Result of Action

The inhibition of COX-1 and COX-2 by this compound leads to a reduction in the production of prostaglandins . This results in a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the compound’s bioavailability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-5-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. One common method involves the reaction of 2-amino-6-methylbenzothiazole with 1H-1,2,3-triazole-5-carboxylic acid under suitable conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(6-methylbenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(6-methylbenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-5-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
  • 2-methylbenzothiazole derivatives

Uniqueness

N-(6-methylbenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-5-carboxamide stands out due to its unique combination of a benzothiazole ring and a triazole ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities not seen in similar compounds .

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2H-triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5OS/c1-6-2-3-7-9(4-6)18-11(13-7)14-10(17)8-5-12-16-15-8/h2-5H,1H3,(H,12,15,16)(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZNLADCGBARIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NNN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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